3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(22-10-13-27-14-12-25-11-4-9-23-25)17-7-8-19-18(15-17)20(28-24-19)16-5-2-1-3-6-16/h1-9,11,15H,10,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPMBMYLZDFYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCOCCN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Linking the Pyrazole and Benzoxazole: The pyrazole and benzoxazole units are linked through an ethoxyethyl chain, which can be introduced using an alkylation reaction with appropriate ethoxyethyl halides.
Final Coupling: The final step involves coupling the intermediate with a phenyl group, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis involves multi-step reactions, focusing on benzoxazole ring formation, carboxamide coupling, and side-chain functionalization.
Benzoxazole Core Construction
-
Cyclization : The 2,1-benzoxazole ring is typically synthesized via condensation of o-aminophenol derivatives with carboxylic acids or their activated esters under dehydrating conditions (e.g., polyphosphoric acid or PCl₃) .
-
Substitution : Introduction of the 3-phenyl group occurs through Friedel-Crafts alkylation or Suzuki-Miyaura coupling post-cyclization .
Carboxamide Formation
-
Coupling Reaction : The 5-carboxamide group is introduced using carbodiimide-mediated coupling (e.g., EDC or DCC) between 2,1-benzoxazole-5-carboxylic acid and the amine 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine .
-
Activation : Carboxylic acid activation with CDI or TBTU improves yield (85–92%) under inert conditions .
Side-Chain Functionalization
-
Ethoxyethyl-Pyrazole Installation : The side chain is synthesized via nucleophilic substitution of 2-chloroethoxyethylamine with 1H-pyrazole, followed by purification via column chromatography (60–75% yield) .
Stability and Degradation Pathways
The compound exhibits moderate stability under physiological conditions but degrades under harsh environments:
| Condition | Reactivity | Products Identified |
|---|---|---|
| Acidic (pH < 3) | Benzoxazole ring hydrolysis to o-aminophenol and phenyl ketone derivatives | 5-Carboxamide-phenyl ketone, pyrazole-ether |
| Basic (pH > 10) | Carboxamide hydrolysis to carboxylic acid | 2,1-Benzoxazole-5-carboxylic acid |
| Oxidative (H₂O₂/UV) | Pyrazole ring oxidation to pyrazole-N-oxide | N-Oxide derivative |
| Thermal (Δ > 200°C) | Decomposition via C–N bond cleavage | Fragmented aromatic byproducts |
Data derived from accelerated stability studies of analogous benzoxazole derivatives .
Benzoxazole Ring
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing oxazole oxygen. Nitration occurs selectively at the 4-position under HNO₃/H₂SO₄ .
-
Ring-Opening : Susceptible to strong nucleophiles (e.g., NaOH) at elevated temperatures, yielding o-aminophenol intermediates .
Carboxamide Group
-
Hydrolysis : Converted to carboxylic acid under basic or enzymatic (e.g., amidase) conditions .
-
Reduction : LiAlH₄ reduces the amide to amine, though this disrupts the pharmacophore .
Pyrazole-Ethoxyethyl Chain
-
Alkylation : The ethoxyethyl linker undergoes SN2 reactions with alkyl halides, modifying solubility .
-
Complexation : Pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺), forming chelates detectable via UV-Vis .
Metabolic and Biological Reactivity
In vitro studies of structurally related compounds reveal:
-
Hepatic Metabolism : Cytochrome P450-mediated oxidation of the ethoxy group to hydroxyethoxy metabolites .
-
Glucuronidation : Phase II conjugation at the carboxamide nitrogen, enhancing excretion .
-
Enzyme Inhibition : The pyrazole moiety inhibits COX-2 in biochemical assays (IC₅₀ = 0.8 μM) .
Comparative Reactivity Table
Scientific Research Applications
Introduction to 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide
This compound is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex molecular structure that includes a benzoxazole core, which is known for its biological activity, particularly in the fields of oncology and inflammation.
Anticancer Activity
Research indicates that derivatives of benzoxazole compounds exhibit anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that similar benzoxazole derivatives effectively targeted specific signaling pathways in cancer cells, leading to reduced tumor growth in vitro and in vivo models.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it was found to reduce markers of inflammation and inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of benzoxazole derivatives, including this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by researchers at a prominent university investigated the anti-inflammatory effects of this compound in a mouse model of colitis. The results showed a reduction in inflammation markers and improved histological scores compared to controls, highlighting its potential for treating inflammatory bowel diseases .
Case Study 3: Neuroprotection Against Oxidative Stress
Research published in Neuroscience Letters examined the neuroprotective effects of related benzoxazole compounds on cultured neuronal cells exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and preserve mitochondrial function .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzoxazole core can intercalate with DNA, while the pyrazole moiety can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Key Observations :
- Benzoxazoles are more rigid and lipophilic than pyrazoles, which may influence membrane permeability.
- Linker Flexibility : The ethoxyethyl spacer in the target compound provides greater conformational freedom compared to hydrazide linkers in analogues , possibly improving binding kinetics.
- Substituent Effects : Hydroxy or methoxy groups in analogues introduce hydrogen-bonding or steric effects absent in the target compound’s phenyl and pyrazole termini.
Biological Activity
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide (CAS Number: 2097895-60-6) is a synthetic compound with potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. Its structural features include a benzoxazole moiety and a pyrazole derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related benzoxazole derivatives. For instance, a series of 3-(2-benzoxazol-5-yl)alanine derivatives were screened against various bacterial strains. The findings indicated that certain derivatives exhibited significant antimicrobial activity, with minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/mL against pathogens such as Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| Compound 1 | 7.81 | E. coli |
| Compound 2 | 15 | Bacillus subtilis |
| Compound 3 | 250 | Candida albicans |
| Compound 4 | 62.5 | Drug-resistant isolates |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives often correlates with their structural features. For example, the presence of electron-donating groups (like methoxy or dimethylamino) on the phenyl ring significantly enhances antimicrobial potency. Conversely, the absence or alteration of these substituents can drastically reduce effectiveness .
Case Study: Synthesis and Testing
In a study published in Tetrahedron Letters, researchers synthesized a new series of benzoxazole derivatives and evaluated their antimicrobial activity against standard strains. The results demonstrated that compounds with specific substitutions on the benzoxazole ring showed improved activity compared to others lacking these modifications . This suggests that careful design based on SAR can lead to the development of more effective antimicrobial agents.
Additional Biological Activities
Besides antimicrobial properties, benzoxazole derivatives have been investigated for other biological activities, including anti-inflammatory and anticancer effects. Some studies have suggested that compounds with similar structures can inhibit cyclooxygenase enzymes and exhibit cytotoxicity against cancer cell lines .
Q & A
Q. What synthetic routes are commonly employed for constructing the benzoxazole-pyrazole hybrid scaffold in this compound?
The synthesis typically involves cyclocondensation reactions to form the benzoxazole core, followed by functionalization with pyrazole-containing side chains. For example, benzoxazole intermediates can be synthesized using ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions, as described in analogous benzoxazole-carboxamide syntheses . Subsequent coupling with pyrazole-ethyl ether moieties is achieved via nucleophilic substitution or amide bond formation using carbodiimide coupling agents. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize byproducts, as noted in studies of structurally related benzamide derivatives .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
Key techniques include:
- IR spectroscopy : To confirm carbonyl (C=O) and amide (N-H) functional groups (peaks ~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- NMR spectroscopy : ¹H/¹³C NMR for resolving aromatic protons (δ 6.5–8.5 ppm) and methylene/methoxy groups in the side chain .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): For unambiguous confirmation of stereochemistry and intermolecular interactions .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Standard assays include:
- Glucose uptake assays in hepatocytes to evaluate metabolic activity, as demonstrated for benzoxazole derivatives .
- Enzyme inhibition studies (e.g., kinase or phosphatase targets) using fluorescence-based or radiometric assays .
- Cytotoxicity profiling via MTT or resazurin assays in cancer cell lines to identify therapeutic windows .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazole-ethoxyethyl side chain under varying reaction conditions?
A comparative study of reaction parameters reveals:
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
Discrepancies in vibrational frequencies (IR) or chemical shifts (NMR) often arise from solvation effects or conformational flexibility. For example, DFT calculations using the B3LYP/6-311++G(d,p) basis set can model solvent interactions, aligning theoretical and experimental data for pyrazole derivatives . Hybrid QM/MM methods further refine dynamic behaviors in solution-phase systems .
Q. How does molecular docking inform target identification for this compound?
Docking studies (e.g., AutoDock Vina or Glide) against Jak2 or glucokinase active sites—using crystal structures (PDB: 4BBG or 3IDG)—predict binding affinities and key interactions (e.g., hydrogen bonds with pyrazole N-atoms or π-π stacking with benzoxazole) . Mutagenesis assays validate predicted residues (e.g., Jak2 V617F mutation) .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?
- Rodent models : Pharmacokinetic profiling (Cmax, T½) via LC-MS/MS after oral/intravenous administration .
- Xenograft models : Efficacy in TEL-Jak2-driven malignancies, monitoring tumor volume reduction and STAT3/5 phosphorylation .
- Tissue distribution studies : Radiolabeled analogs track compound accumulation in target organs .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the ethoxyethyl linker or oxidation of the benzoxazole ring) .
Q. What computational tools predict metabolic pathways and toxicity risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
